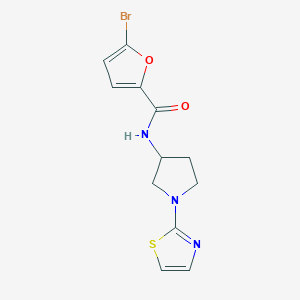

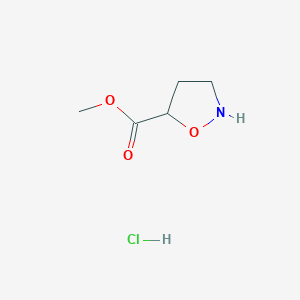

Methyl 1,2-oxazolidine-5-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

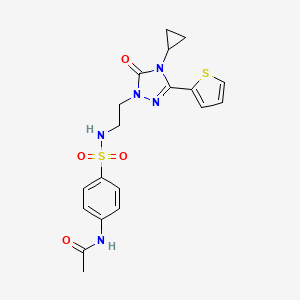

The synthesis of oxazolines, including “Methyl 1,2-oxazolidine-5-carboxylate hydrochloride”, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “Methyl 1,2-oxazolidine-5-carboxylate hydrochloride” is represented by the InChI code:1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H . The molecular weight of this compound is 167.59 . Chemical Reactions Analysis

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is a key component of "Methyl 1,2-oxazolidine-5-carboxylate hydrochloride" . The saturated form of oxazoline is termed oxazolidine . Diastereoselective synthesis of oxazolines from methyl isocyanoacetate and aldehydes was established when 5 mol% of CuCl was used as a catalyst with 10 mol% of PPh3 .Physical And Chemical Properties Analysis

“Methyl 1,2-oxazolidine-5-carboxylate hydrochloride” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación

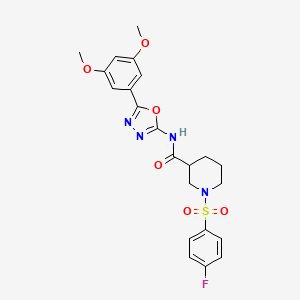

Intermediate in Organic Synthesis

“Methyl isoxazolidine-5-carboxylate hydrochloride” can be used as an intermediate in organic synthesis . For example, it can be cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours to yield methyl 5-phenylisoxazole-3-carboxylate .

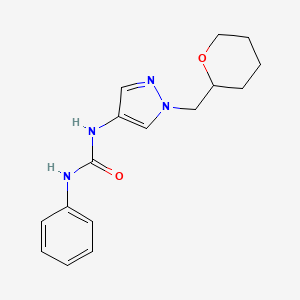

Synthesis of Isoxazoles

This compound can be used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles have significant biological interests, and developing new synthetic strategies for them is a key area of research .

Drug Discovery

As mentioned above, isoxazoles are found in many commercially available drugs. Therefore, “Methyl isoxazolidine-5-carboxylate hydrochloride”, being a precursor to isoxazoles, can play a crucial role in drug discovery .

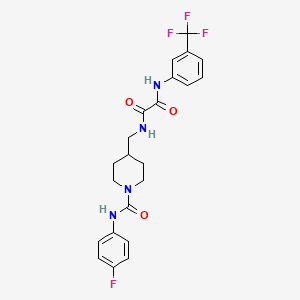

Synthesis of Carbohydrazides

“Methyl isoxazolidine-5-carboxylate hydrochloride” can be used in the synthesis of carbohydrazides . After the formation of isoxazole, it can be reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, which yields 5-phenylisoxazole-3-carbohydrazide .

Catalyst in Diastereoselective Synthesis

“Methyl isoxazolidine-5-carboxylate hydrochloride” can potentially be used as a catalyst in diastereoselective synthesis . For example, it can be used in the synthesis of oxazolines from methyl isocyanoacetate and aldehydes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

methyl 1,2-oxazolidine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSBQEKYXWZVCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)

![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)

![2-Fluoro-N-[1-(4-methylphenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2794421.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)